molecular formula C8H9BrN2O2 B13312178 (3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid

(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid

Cat. No.: B13312178
M. Wt: 245.07 g/mol
InChI Key: MTYLDWGXCSEZOD-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid is a compound that belongs to the class of amino acids It features a bromopyridine moiety attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and (S)-alanine.

    Bromination: The bromination of pyridine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The brominated pyridine is then coupled with (S)-alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve heating in a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Reduction Products: Reduced forms with altered functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of amino acid derivatives with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to changes in their activity. The amino acid backbone allows the compound to be incorporated into peptides or proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-bromophenyl)propanoic acid: Similar structure but with a bromophenyl group instead of a bromopyridine.

    3-Amino-3-(3-chloropyridin-4-YL)propanoic acid: Similar structure with a chlorine atom instead of bromine.

    3-Amino-3-(3-bromopyridin-2-YL)propanoic acid: Similar structure with the bromine atom at a different position on the pyridine ring.

Uniqueness

(3S)-3-Amino-3-(3-bromopyridin-4-YL)propanoic acid is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromopyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)7(10)3-8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m0/s1

InChI Key

MTYLDWGXCSEZOD-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@H](CC(=O)O)N)Br

Canonical SMILES

C1=CN=CC(=C1C(CC(=O)O)N)Br

Origin of Product

United States

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